molecular formula C12H15NO B8575130 4-(1-Hydroxy-2-methylbutyl)benzonitrile

4-(1-Hydroxy-2-methylbutyl)benzonitrile

Cat. No.: B8575130
M. Wt: 189.25 g/mol
InChI Key: WNBZVGZGOCFOEC-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-methylbutyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a hydroxy-substituted butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-methylbutyl)benzonitrile typically involves the following steps:

    Starting Materials: Benzonitrile and 2-methyl-1-butanol.

    Reaction: The hydroxy group of 2-methyl-1-butanol is protected using a suitable protecting group, such as a silyl ether.

    Coupling: The protected alcohol is then coupled with benzonitrile using a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylbutyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-(1-Oxo-2-methyl-butyl)-benzonitrile.

    Reduction: 4-(1-Hydroxy-2-methyl-butyl)-benzylamine.

    Substitution: 4-(1-Alkoxy-2-methyl-butyl)-benzonitrile or 4-(1-Acyloxy-2-methyl-butyl)-benzonitrile.

Scientific Research Applications

4-(1-Hydroxy-2-methylbutyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylbutyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxy-2-methyl-propyl)-benzonitrile: Similar structure but with a shorter alkyl chain.

    4-(1-Hydroxy-2-ethyl-butyl)-benzonitrile: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(1-Hydroxy-2-methylbutyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitrile groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(1-hydroxy-2-methylbutyl)benzonitrile

InChI

InChI=1S/C12H15NO/c1-3-9(2)12(14)11-6-4-10(8-13)5-7-11/h4-7,9,12,14H,3H2,1-2H3

InChI Key

WNBZVGZGOCFOEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 4-(1-hydroxy-2-methyl-butyl)-1-bromo-benzene (1.9 g, 7.8 mmol), zinc cyanide (1.82 g, 15.6 mmol), and tetrakistriphenylphosphine palladium(0) (260 mg, 0.22 mmol) to anhydrous DMF (40 mL) under a nitrogen atmosphere. Heat the mixture at 90° C. for 12 h. Cool the mixture to room temperature, dilute with water and extract the aqueous phase twice with dichloromethane. Wash the combined organic extracts with water and brine. Dry the organic solution over Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 and 20:1) to provide the desired intermediate (1.2 g, 75%). MS (APCI) m/z: 190 (M+H)+.
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.82 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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